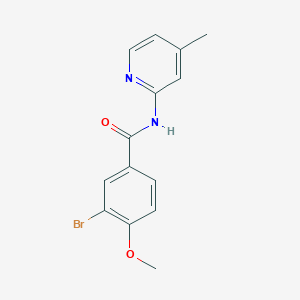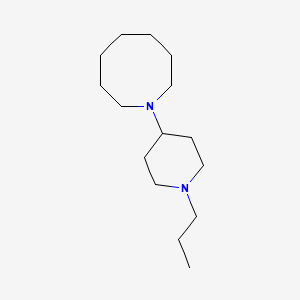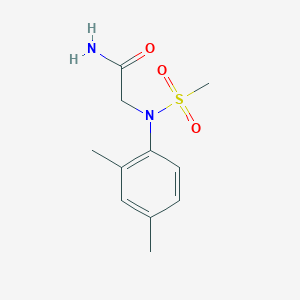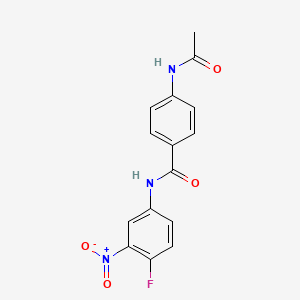
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzylamide derivatives and has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been suggested that N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide may modulate the immune system, leading to reduced inflammation and enhanced anti-tumor activity.
Biochemical and Physiological Effects
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are proteins involved in cancer progression. N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide for lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its therapeutic effects. Additionally, future studies could focus on improving the solubility of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, in order to make it more useful for lab experiments.
Synthesemethoden
The synthesis of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dimethylphenol with tert-butyl chloroacetate to form tert-butyl 2-(2,4-dimethylphenoxy)acetate. The resulting product is then reacted with benzylamine to form N-benzyl-2-(2,4-dimethylphenoxy)acetamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to obtain N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has shown promising results in the treatment of colon cancer, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(17(2)13-16)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPWBNOACGILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)


![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)




![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)